醋酸洛替普雷诺尔

描述

洛替普仑,合成酯为洛替普仑乙酸酯,是一种主要用于治疗眼部炎症的局部皮质类固醇。 它以各种品牌名称出售,包括 Lotemax 和 Loterex . 洛替普仑于 1980 年获得专利,并于 1998 年获准用于医疗 . 它作为一种通用药物出售,用于减少眼科手术后的炎症,治疗季节性过敏性结膜炎、葡萄膜炎和慢性角膜炎 .

科学研究应用

洛替普仑乙酸酯有几种科学研究应用:

作用机制

洛替普仑乙酸酯通过其抗炎特性发挥作用。 它通过调节基因组水平的胞质糖皮质激素受体活性来抑制炎症反应 . 这种调节导致脂皮质的产生,抑制前列腺素和白三烯的活性 . 该化合物的设计目的是在给药部位局部发挥作用,然后迅速代谢为无活性成分,从而最大限度地减少不良反应 .

生化分析

Biochemical Properties

Loteprednol has a binding affinity to steroid receptors that is 4.3 times greater than dexamethasone . This class of steroids consists of bioactive molecules whose in-vivo transformation to non-toxic substances can be predicted from their chemistry and knowledge of enzymatic pathways in the body .

Cellular Effects

The cellular effects of Loteprednol are primarily due to its anti-inflammatory properties. As a corticosteroid, it reduces inflammation by suppressing the immune response, thereby reducing the production of inflammatory mediators in cells .

Molecular Mechanism

The molecular mechanism of action of Loteprednol involves binding to glucocorticoid receptors in cells. This binding results in changes in gene expression, leading to a reduction in the production of inflammatory proteins .

Temporal Effects in Laboratory Settings

A stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of Loteprednol Etabonate in bulk drugs and in ophthalmic suspensions in the presence of degradation products generated from forced degradation studies .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, it is known that the effects of Loteprednol, like other corticosteroids, can vary with dosage. Higher doses may have more pronounced anti-inflammatory effects, but may also be associated with greater risk of side effects .

Metabolic Pathways

Loteprednol is designed to be metabolized into inactive substances by non-specific esterases . This metabolic transformation is intended to reduce the risk of side effects associated with systemic absorption of the drug .

Transport and Distribution

The transport and distribution of Loteprednol within cells and tissues are not explicitly detailed in the available literature. As a corticosteroid, it is likely to be distributed widely in the body and can cross cell membranes to exert its effects .

Subcellular Localization

The subcellular localization of Loteprednol is likely to be within the cytoplasm, where it can bind to glucocorticoid receptors. These receptors are typically located in the cytoplasm and, upon binding to a glucocorticoid, translocate to the nucleus to influence gene expression .

准备方法

洛替普仑乙酸酯的制备涉及多个合成步骤:

N-芳基化反应: 化合物 I 在碱性条件下与碘苯类似物反应得到化合物 II。

去除反应: 化合物 II 在碱性条件下与环氧乙烷类似物在甲醇中反应得到化合物 III。

酯化反应: 化合物 III 在有机碱性条件下与氯甲酸乙酯反应得到化合物 IV。

化学反应分析

洛替普仑乙酸酯会发生各种化学反应:

氧化: 在特定条件下,它可以被氧化,导致形成降解产物。

水解: 洛替普仑乙酸酯中的酯官能团可以被非特异性酯酶水解,将其转化为指示性类固醇羧酸代谢物.

光解: 暴露于光线下会导致洛替普仑乙酸酯降解.

这些反应中常用的试剂和条件包括乙腈、水、醋酸以及各种应力条件,如酸碱水解、水应力、氧化、光解和热 . 这些反应形成的主要产物是降解产物,不会干扰洛替普仑乙酸酯的检测 .

相似化合物的比较

洛替普仑乙酸酯与其他皮质类固醇如醋酸泼尼松龙进行比较。 两种化合物都用于治疗白内障手术后的炎症,但洛替普仑乙酸酯已被证明对眼压的影响小于醋酸泼尼松龙 . 这使得洛替普仑乙酸酯成为患有眼压升高风险患者的更安全选择。

类似化合物

- 醋酸泼尼松龙

- 地塞米松

- 氟米龙

属性

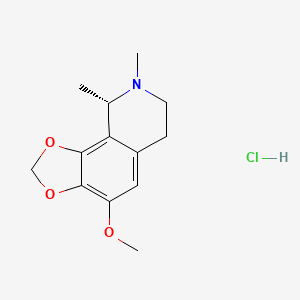

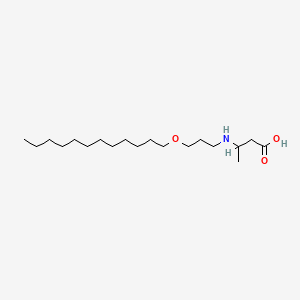

IUPAC Name |

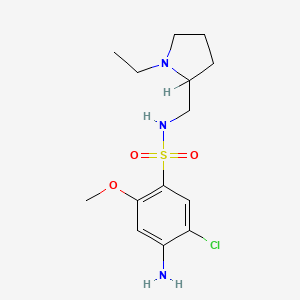

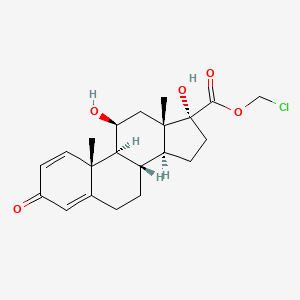

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZVAYHNBBHPTO-MXRBDKCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156128 | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.36e-02 g/L | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129260-79-3, 82034-46-6 | |

| Record name | Loteprednol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129260-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loteprednol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loteprednol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loteprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTEPREDNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 224 °C | |

| Record name | Loteprednol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does loteprednol etabonate exert its anti-inflammatory effects?

A1: Loteprednol etabonate is a "soft" corticosteroid that interacts with specific intracellular glucocorticoid receptors. [] Upon binding, the complex translocates to the nucleus and binds to DNA, modulating gene expression. [] This leads to the induction of anti-inflammatory proteins, like lipocortins, and the inhibition of inflammatory mediators, like prostaglandins and leukotrienes. []

Q2: What are lipocortins and how do they contribute to loteprednol etabonate’s anti-inflammatory activity?

A2: Lipocortins are a family of proteins that inhibit phospholipase A2. [] By inhibiting this enzyme, loteprednol etabonate indirectly reduces the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. []

Q3: What is the chemical structure of loteprednol etabonate?

A3: Loteprednol etabonate is the etabonate ester of loteprednol, a corticosteroid analog of prednisolone. Its full chemical name is chloromethyl 17α-[(ethoxycarbonyl)oxy]-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate. []

Q4: Are there any readily available spectroscopic data for loteprednol etabonate?

A4: While the provided research papers do not list specific spectroscopic data, they utilize UV detection at wavelengths of 243 nm, 244 nm, 245 nm, 264.2 nm, and 266 nm for analytical purposes. [, , , , ]

Q5: What is known about the stability of loteprednol etabonate under various conditions?

A5: Studies have evaluated loteprednol etabonate's stability under various stress conditions including acidic, alkaline, oxidative, photolytic, and thermal stress. [, ] Results indicate that the compound is susceptible to degradation under certain conditions, highlighting the importance of appropriate formulation and storage conditions.

Q6: How does the stability of loteprednol etabonate affect its pharmaceutical applications?

A6: The susceptibility of loteprednol etabonate to degradation necessitates careful consideration during formulation development. Studies have investigated strategies to enhance its stability and optimize its therapeutic effectiveness. [, ]

A6: The provided research articles do not discuss catalytic properties or applications of loteprednol etabonate. It is primarily investigated for its pharmacological activity as a corticosteroid.

Q7: Are there any available computational studies on loteprednol etabonate?

A5: While the provided research papers do not detail computational studies, they highlight the structural modifications made to prednisolone to create loteprednol etabonate, indicating an understanding of structure-activity relationships. [, ] This suggests potential for future research utilizing computational methods to further explore SAR and optimize the compound's properties.

Q8: What are the structural features of loteprednol etabonate that contribute to its "soft" steroid properties?

A6: The key structural feature contributing to the "soft" steroid properties of loteprednol etabonate is the presence of a chloromethyl ester group at the 17β position. [] This modification allows for rapid deactivation by esterases in the body, leading to a reduced risk of systemic side effects compared to traditional corticosteroids. [, ]

Q9: What are the recommended storage conditions for loteprednol etabonate formulations?

A7: While specific storage recommendations vary depending on the formulation, it is generally recommended to store loteprednol etabonate ophthalmic suspensions at 2-8°C. []

Q10: What formulation strategies have been explored to improve loteprednol etabonate's stability and bioavailability?

A8: Researchers have investigated various formulation strategies, including the development of nanosuspensions using mucus-penetrating particle (MPP) technology, to enhance ocular surface penetration and therapeutic efficacy. []

Q11: What is known about the pharmacokinetic profile of loteprednol etabonate?

A9: Loteprednol etabonate exhibits high plasma protein binding (>90%) and a high erythrocyte-buffer partition coefficient (7.8). [] Orally administered loteprednol etabonate undergoes significant first-pass metabolism, resulting in the detection of only metabolites in plasma. [] Intravenous administration in dogs revealed a terminal half-life of 2.8 hours. []

Q12: What ocular conditions has loteprednol etabonate been investigated for?

A12: Loteprednol etabonate has been investigated for its efficacy in various ocular conditions including:

- Vernal keratoconjunctivitis (VKC) [, ]

- Giant papillary conjunctivitis []

- Postoperative inflammation after cataract surgery [, , , , ]

- Uveitis []

- Dry eye disease [, , ]

- Corneal transplantation []

- Strabismus surgery []

Q13: What animal models have been used to study loteprednol etabonate?

A12: Studies have utilized various animal models, including rabbits, rats, mice, guinea pigs, and pigs to investigate the pharmacological effects and safety profile of loteprednol etabonate. [, , ]

A13: The provided research articles do not discuss resistance or cross-resistance mechanisms related to loteprednol etabonate.

Q14: What are the potential ocular side effects of loteprednol etabonate?

A14: While generally well-tolerated, prolonged or excessive use of topical corticosteroids like loteprednol etabonate can increase the risk of:

- Elevated intraocular pressure (IOP) [, , , , , , , , ]

- Cataract formation []

- Increased susceptibility to infections []

- Delayed wound healing []

Q15: How does the safety profile of loteprednol etabonate compare to other corticosteroids?

A14: Studies suggest that loteprednol etabonate exhibits a lower propensity to elevate IOP compared to other corticosteroids like prednisolone acetate. [, , , , ] This is attributed to its "soft" steroid properties and rapid deactivation into inactive metabolites. [, ]

Q16: What drug delivery strategies are employed to enhance loteprednol etabonate's ocular bioavailability?

A15: Researchers have developed a novel loteprednol etabonate nanosuspension formulation using mucus-penetrating particle (MPP) technology. [] This technology aims to improve the drug's penetration into target tissues on the ocular surface, potentially leading to enhanced efficacy. []

A14: While the provided research articles do not delve into specific biomarkers for loteprednol etabonate, they emphasize the importance of monitoring clinical parameters like IOP and inflammation during treatment. [, ] This suggests potential for future research to identify biomarkers that could predict treatment response or monitor for potential adverse effects.

Q17: What analytical methods have been employed to quantify loteprednol etabonate?

A17: Several analytical methods have been developed and validated for the quantification of loteprednol etabonate:

- High-performance liquid chromatography (HPLC) with UV detection [, , , , , , ]

- Spectrophotometry, including UV spectrophotometry and ratio spectra derivative methods [, ]

A17: The provided research articles do not address the environmental impact or degradation of loteprednol etabonate.

Q18: How does the solubility of loteprednol etabonate impact its formulation and ocular bioavailability?

A17: While specific solubility data are not detailed in the provided articles, the development of various formulations, including suspensions and gels, suggests consideration for its solubility characteristics. [, , , , ] Research emphasizes the importance of achieving optimal drug release and penetration into ocular tissues for therapeutic efficacy. []

Q19: What validation parameters were assessed for the analytical methods used to quantify loteprednol etabonate?

A19: Developed analytical methods underwent validation procedures according to ICH guidelines, ensuring:

- Linearity: A linear relationship between drug concentration and analytical response over a specific range. [, , , , , ]

- Accuracy: Closeness of measured values to the true value, typically determined through recovery studies. [, , , ]

- Precision: Agreement between repeated measurements, assessed through repeatability and intermediate precision studies. [, , ]

- Specificity: Ability to distinguish the analyte from other components in the sample matrix, particularly degradation products. [, , ]

A19: While specific quality control and assurance measures are not detailed in the provided research, the emphasis on validated analytical methods for characterizing and quantifying loteprednol etabonate underscores the importance of these aspects in pharmaceutical development and manufacturing.

Q20: What are some alternative treatments for ocular inflammation and allergic conjunctivitis?

A20: Besides loteprednol etabonate, other treatment options for ocular inflammation and allergic conjunctivitis include:

- Other topical corticosteroids, such as fluorometholone and prednisolone acetate, although these may carry a higher risk of IOP elevation. [, , , , , , ]

- Topical non-steroidal anti-inflammatory drugs (NSAIDs), like ketorolac tromethamine, diclofenac, and bromfenac sodium, which may be preferable for patients at risk of steroid-induced IOP elevation. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。